

# Seviteronel CNS side effects dizziness fatigue confusion

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Seviteronel

CAS No.: 1610537-15-9

Cat. No.: S548885

[Get Quote](#)

## CNS Adverse Events: Clinical Trial Data Summary

The table below summarizes the Central Nervous System (CNS)-related adverse events observed in clinical trials for **Seviteronel**.

| Adverse Event                            | Clinical Observations & Frequency                                                                                                       | Trial Context (Dosing & Population)                                                                    |
|------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| <b>Confusion / Mental Status Changes</b> | <b>Grade 3</b> events reported; identified as <b>Dose-Limiting Toxicities (DLTs)</b> [1] [2].                                           | Observed at 600 mg and 750 mg once-daily doses in women with breast cancer and men with mCRPC [1] [2]. |
| <b>Delirium</b>                          | <b>Grade 3</b> event reported; identified as a <b>Dose-Limiting Toxicity (DLT)</b> [2].                                                 | Observed at a 600 mg once-daily dose in men with mCRPC [2].                                            |
| <b>Cognitive Impairment</b>              | A frequently reported adverse event [2].                                                                                                | Observed in a phase 2 trial of men with mCRPC receiving 600 mg or 750 mg once-daily doses [2].         |
| <b>Tremor</b>                            | One of the <b>most common</b> adverse events (reported in 42% of patients in one trial); typically <b>Grade 1 or 2</b> in severity [1]. | Observed in a phase 1 trial in women with breast cancer across 450 mg, 600 mg, and 750 mg doses [1].   |

| Adverse Event    | Clinical Observations & Frequency                                                  | Trial Context (Dosing & Population)                                  |
|------------------|------------------------------------------------------------------------------------|----------------------------------------------------------------------|
| <b>Fatigue</b>   | A <b>very common</b> adverse event (reported in 37% of patients in one trial) [1]. | Observed in a phase 1 trial in women with breast cancer [1].         |
| <b>Dizziness</b> | Reported as a side effect [3].                                                     | Information derived from a general psychopharmacology reference [3]. |

## Proposed Mechanisms and Pathways

The CNS-related adverse events of **Seviteronel** are likely related to its dual mechanism of action, which targets critical hormonal pathways. The following diagram illustrates these pathways and potential hypotheses for the CNS effects.



[Click to download full resolution via product page](#)

The diagram above shows that **Seviteronel** acts by **inhibiting CYP17 lyase** (a key enzyme in androgen and estrogen synthesis) and **directly blocking the androgen receptor (AR)** [4]. The pathway from this mechanism to CNS side effects is not fully elucidated, but several plausible hypotheses exist based on the known roles of sex hormones in the brain:

- **Neurosteroid Hypothesis:** By inhibiting the synthesis of androgens, **Seviteronel** may also indirectly reduce the production of **neuroactive steroids** (neurosteroids), such as allopregnanolone, which are potent positive allosteric modulators of GABA-A receptors [4]. A reduction in these neurosteroids could lead to decreased GABAergic inhibition in the brain, resulting in symptoms like anxiety, tremor, and sleep disturbances.
- **Direct AR Signaling in Neurons:** Androgen receptors are expressed throughout the central nervous system and play a role in **maintaining neuronal health, myelination, and cognitive function** [5].

Direct antagonism of AR by **Seviteronel** could disrupt these critical processes, contributing to fatigue, cognitive impairment, and confusion.

- **Neurotransmitter Imbalance:** Sex hormones significantly modulate the serotonin, dopamine, and glutamate systems. The broad hormonal disruption caused by **Seviteronel** may lead to an **imbalance in these key neurotransmitters**, manifesting as various CNS symptoms.

## Troubleshooting Guide for CNS Adverse Events

For researchers designing protocols or managing adverse events in preclinical and clinical settings, consider the following guidance derived from trial experiences.

| Challenge / Question                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                              | Recommended Action & Experimental Consideration |
|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------|
| <b>Dose-Limiting CNS Toxicity</b>   <b>Action:</b> The recommended phase 2 dose (RP2D) established for women with advanced breast cancer is <b>450 mg once daily</b> [1]. Doses of 600 mg and 750 mg QD showed a higher incidence of severe (Grade 3) CNS DLTs [1] [2]. <b>Consideration:</b> Implement a <b>dose de-escalation protocol</b> in study design. If significant CNS toxicity is observed at 750 mg or 600 mg, consider reducing the dose to 450 mg QD.     <b>High Incidence of Low-Grade CNS Events (e.g., Tremor, Fatigue)</b>   <b>Action:</b> Proactive monitoring and supportive care are crucial. Patient diaries and standardized grading scales (e.g., CTCAE) can help track the severity and progression of these symptoms. <b>Consideration:</b> In preclinical models, investigate the correlation between drug exposure (C <sub>min</sub> ) and the onset of mild CNS symptoms to define a therapeutic window more accurately.     <b>Differentiating Drug Effect from Disease Progression</b>   <b>Action:</b> CNS symptoms like confusion and cognitive impairment can have multiple etiologies. Rule out other causes, such as <b>brain metastases, metabolic imbalances, or concomitant medications</b> . <b>Consideration:</b> In clinical trials, incorporate specific <b>neurocognitive assessment tools</b> at baseline and regular intervals to objectively quantify changes.     <b>Mechanism Confirmation in Models</b>   <b>Action:</b> To validate the neurosteroid hypothesis, consider in vitro assays measuring the effect of <b>Seviteronel</b> on neurosteroid production in relevant cell lines (e.g., neuroblastoma). <b>Consideration:</b> In vivo, evaluate if supplementing with certain neurosteroids (e.g., allopregnanolone analogs) can ameliorate <b>Seviteronel</b> -induced CNS side effects without compromising its anti-tumor efficacy. |                                                 |

# Experimental Protocol for In-Vitro Radiosensitization Assessment

The following is a summarized methodology from a study that investigated **Seviteronel** as a radiosensitizer in AR-positive triple-negative breast cancer (TNBC) models [4], which serves as an example of its application in experimental oncology.

- **Objective:** To determine the radiosensitizing potential of **Seviteronel** in AR-positive TNBC cell lines.
- **Key Reagents:**
  - **Cell Lines:** AR-positive TNBC models (e.g., MDA-MB-453, ACC-422). AR-negative controls (e.g., MDA-MB-231) are essential [4].
  - **Drug: Seviteronel** (e.g., 1 - 5  $\mu$ M concentration range) [4].
  - **Control:** Vehicle control (e.g., DMSO).
- **Experimental Procedure:**
  - **Cell Culture & Plating:** Maintain cells in recommended media. For clonogenic assays, plate cells at low densities in multi-well plates.
  - **Pre-treatment:** Treat cells with **Seviteronel** or vehicle control for a specified period (e.g., 2-24 hours) prior to irradiation.
  - **Irradiation:** Expose plates to varying doses of radiation (e.g., 0 Gy, 2 Gy, 4 Gy, 6 Gy) using a clinical irradiator.
  - **Post-treatment Incubation:** After irradiation, incubate cells with the drug or vehicle for a further set period (e.g., 24 hours), then replace with fresh media.
  - **Clonogenic Survival Assay:** Allow colonies to form for 1-3 weeks. Fix and stain colonies, then count colonies containing >50 cells.
- **Data Analysis:**
  - Plot survival fractions against radiation doses.
  - Calculate the **Radiation Enhancement Ratio (ER)** by comparing the area under the curve for **Seviteronel** + Radiation vs. Vehicle + Radiation. An ER > 1 indicates radiosensitization [4].

## Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase ... [pmc.ncbi.nlm.nih.gov]

2. A Phase 2 Study of Seviteronel (INO-464) in Patients with ... [pmc.ncbi.nlm.nih.gov]
3. Psychopharmacology / Medications Flashcards | Quizlet [quizlet.com]
4. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen ... [frontiersin.org]
5. Unlocking therapeutic potential: Exploring nuclear receptors in ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Seviteronel CNS side effects dizziness fatigue confusion].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548885#seviteronel-cns-side-effects-dizziness-fatigue-confusion>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)